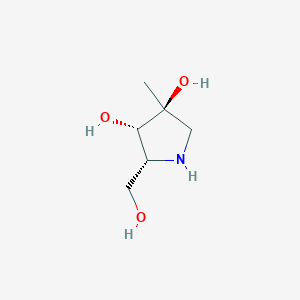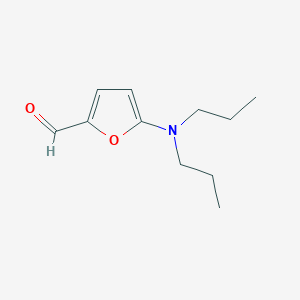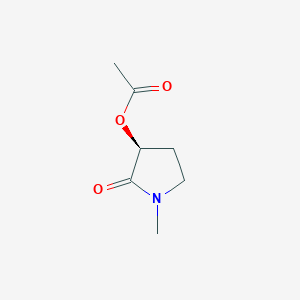
(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate is a chiral compound with a pyrrolidinone ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-2-oxopyrrolidin-3-yl acetate typically involves the esterification of (S)-1-Methyl-2-oxopyrrolidin-3-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-1-Methyl-2-oxopyrrolidin-3-ol and acetic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the acetate group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as ammonia or ethanol can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: (S)-1-Methyl-2-oxopyrrolidin-3-ol and acetic acid.
Reduction: (S)-1-Methyl-2-hydroxypyrrolidin-3-yl acetate.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-1-Methyl-2-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and targets can vary based on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Methyl-2-oxopyrrolidin-3-yl acetate: The enantiomer of the compound, which may have different biological activities.
N-Methylpyrrolidone: A structurally similar compound used as a solvent and in various chemical reactions.
Pyrrolidinone derivatives: Compounds with similar ring structures that may have comparable chemical properties.
Uniqueness
(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for specific applications in pharmaceuticals and organic synthesis.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
[(3S)-1-methyl-2-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)11-6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3/t6-/m0/s1 |
Clave InChI |
SIHVSMCLPNKRGC-LURJTMIESA-N |
SMILES isomérico |
CC(=O)O[C@H]1CCN(C1=O)C |
SMILES canónico |
CC(=O)OC1CCN(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
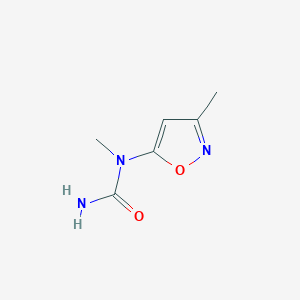
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)


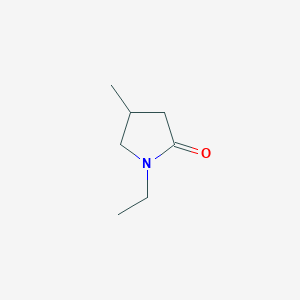
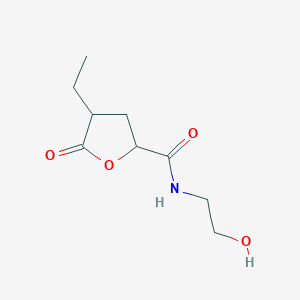
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)

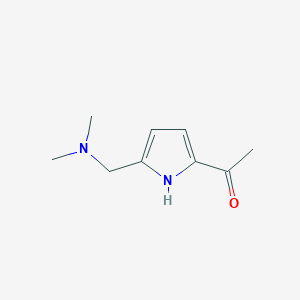
![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)

